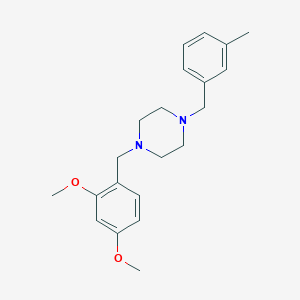
1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine, commonly known as DMMDA, is a psychoactive drug that belongs to the piperazine family. It is a derivative of the compound MDA, which is known for its hallucinogenic properties. DMMDA is a relatively new compound, and its synthesis and mechanism of action are still being studied.
Mecanismo De Acción
The exact mechanism of action of DMMDA is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition. DMMDA's effects on this receptor are thought to be responsible for its hallucinogenic properties.
Biochemical and Physiological Effects
DMMDA has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase levels of dopamine and serotonin in the brain. It has also been found to increase heart rate and blood pressure, and to cause changes in body temperature and respiration rate. DMMDA has been found to have a longer duration of action compared to other piperazine derivatives, with effects lasting up to 12 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMDA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been found to have a high affinity for the 5-HT2A receptor, making it a useful tool for studying the effects of serotonin receptor agonists. However, DMMDA's potential for abuse and its psychoactive properties make it unsuitable for use in human studies.
Direcciones Futuras
There are several future directions for research on DMMDA. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. DMMDA's effects on the serotonin system make it a promising candidate for further investigation in this area. Another direction for research is the development of new compounds based on DMMDA's structure that could have improved therapeutic properties and reduced potential for abuse. Finally, more research is needed to fully understand the mechanism of action of DMMDA and its effects on the brain and behavior.
Métodos De Síntesis
DMMDA can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylbenzylamine to produce the intermediate compound 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperidin-4-ol. The final product is obtained by the reduction of this intermediate compound using sodium borohydride.
Aplicaciones Científicas De Investigación
DMMDA has been the subject of several scientific studies due to its potential as a psychoactive drug. It has been found to have hallucinogenic properties similar to those of other piperazine derivatives such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP). DMMDA has been used in animal studies to investigate its effects on behavior, cognition, and brain activity.
Propiedades
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-5-4-6-18(13-17)15-22-9-11-23(12-10-22)16-19-7-8-20(24-2)14-21(19)25-3/h4-8,13-14H,9-12,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITKYLUZDZCYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)-4-(3-methylbenzyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4987937.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987949.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4987955.png)
![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4987975.png)
![methyl 4-[3-(2-ethoxyphenoxy)propoxy]benzoate](/img/structure/B4987983.png)
![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)
![2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987998.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4988003.png)
![4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4988005.png)

![N-benzyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4988023.png)
![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)
